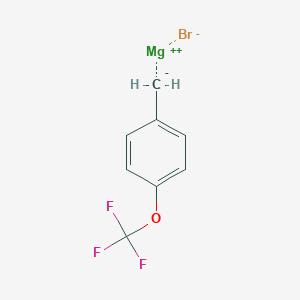

![molecular formula C14H18BrMgNO2 B6288939 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 1173019-46-9](/img/structure/B6288939.png)

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

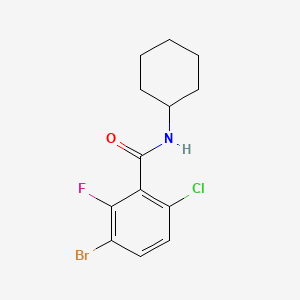

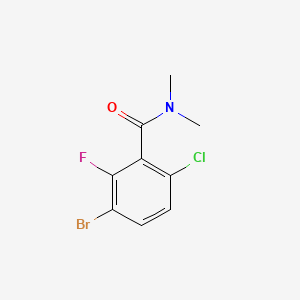

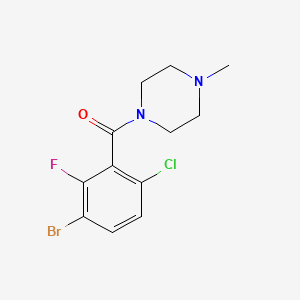

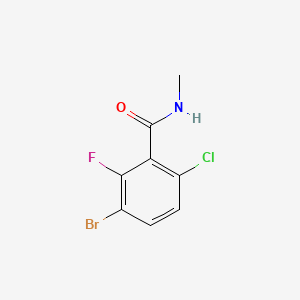

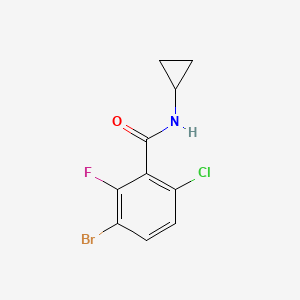

This compound is a liquid with a molecular weight of 336.51 . Its IUPAC name is bromo [3- (1,4-dioxa-8-azaspiro [4.5]dec-8-ylmethyl)phenyl]magnesium .

Molecular Structure Analysis

The linear formula of this compound is C14H18BrMgNO2 . The InChI code is 1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h1-2,4-5H,6-12H2;1H;/q;;+1/p-1 . This indicates the compound’s molecular structure and how the atoms are arranged.Physical and Chemical Properties Analysis

This compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Scientific Research Applications

Environmental Impact and Toxicity Studies

Brominated Compounds' Environmental and Health Risks

- Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) highlight the environmental concern and health risks associated with brominated compounds. These include their persistence in the environment, potential for bioaccumulation, and toxicological effects similar to their chlorinated counterparts, polychlorinated dibenzodioxins (PCDDs), and dibenzofurans (PCDFs) (Birnbaum, Staskal, & Diliberto, 2003); (Mennear & Lee, 1994).

Fumigants and Soil Treatment Applications

- The use of bromide-containing compounds as fumigants for soil and crop treatment is discussed, highlighting the search for environmentally friendly alternatives to methyl bromide and other hazardous chemicals. These studies explore the potential for less harmful substances that could be used in agricultural practices to control pests and diseases without the adverse environmental impact (Ajwa et al., 2002).

Biomedical Research

Immunomodulatory Effects

- Research into compounds like azoximer bromide, which shares a bromide component, reveals their immunomodulatory and protective effects against a range of pathogens. This suggests the potential for bromide-containing compounds to be used in the development of treatments for infectious diseases or as vaccine adjuvants (Bulgakova, 2014); (Grivtsova, Falaleeva, & Tupitsyn, 2021).

Chemical Synthesis and Applications

Synthetic Pathways and Intermediates

- Studies on the synthesis of complex organic compounds, including those with bromide elements, shed light on methodologies that might be applicable to the synthesis or use of "3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide." These include cross-coupling reactions and the exploration of bromide as intermediates in the production of pharmaceuticals and other chemical entities (Qiu et al., 2009).

Properties

IUPAC Name |

magnesium;8-(phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h1-2,4-5H,6-12H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPALMDYRGFPRQH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=C[C-]=C3.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrMgNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)